5-chloropyridine-2-carboxylic Acid 5-chloropyridine-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 86873-60-1
VCID: VC20872590
InChI: InChI=1S/C6H4ClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
SMILES: C1=CC(=NC=C1Cl)C(=O)O
Molecular Formula: C6H4ClNO2
Molecular Weight: 157.55 g/mol

5-chloropyridine-2-carboxylic Acid

CAS No.: 86873-60-1

Cat. No.: VC20872590

Molecular Formula: C6H4ClNO2

Molecular Weight: 157.55 g/mol

* For research use only. Not for human or veterinary use.

5-chloropyridine-2-carboxylic Acid - 86873-60-1

Specification

CAS No. 86873-60-1
Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
IUPAC Name 5-chloropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H4ClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Standard InChI Key GJLOKYIYZIOIPN-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1Cl)C(=O)O
Canonical SMILES C1=CC(=NC=C1Cl)C(=O)O

Introduction

5-Chloropyridine-2-carboxylic acid (CAS 86873-60-1) is a halogenated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This white to off-white crystalline compound serves as a versatile intermediate in organic synthesis, particularly valued for its distinct substitution pattern and reactivity profile.

Synthesis Methods

A common industrial synthesis involves alkaline hydrolysis of 5-chloro-2-cyanopyridine:

Reaction conditions :

  • Substrate: 5-chloro-2-cyanopyridine

  • Reagents: NaOH (10% aqueous), ethanol

  • Temperature: 90–100°C

  • Duration: 1.5 hours

  • Yield: 81.4%

Procedure:

  • Dissolve substrate in ethanol.

  • Add NaOH solution and reflux.

  • Acidify with HCl to pH 2–3.

  • Purify via crystallization from methanol/dichloromethane .

Key Applications

Pharmaceutical Development

  • Anti-cancer agents: Serves as a precursor for kinase inhibitors .

  • Anti-inflammatory drugs: Used in synthesizing COX-2 selective inhibitors .

Agrochemicals

  • Enhances herbicidal activity in derivatives targeting broadleaf weeds .

  • Intermediate for fungicides with improved environmental stability .

Material Science

  • Modifies polymers for UV-resistant coatings .

  • Improves thermal stability in specialty resins .

Comparative Reactivity

DerivativeFunctional GroupKey Difference
5-Chloropyridine-2-carbaldehydeAldehydeHigher electrophilicity
2-Chloropyridine-5-carboxylic acidCarboxylic acidAltered substitution pattern

The para-chloro/meta-carboxylic acid configuration enables unique regioselectivity in metal-catalyzed cross-couplings .

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